1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-4-carboxamide
Description
1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-4-carboxamide is a heterocyclic compound featuring a 1H-indole core substituted at position 1 with a methyl group and at position 4 with a carboxamide moiety. The carboxamide nitrogen is connected via a two-carbon ethyl linker to a [1,2,4]triazolo[4,3-a]pyridine scaffold.
Properties
Molecular Formula |
C18H17N5O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]indole-4-carboxamide |
InChI |
InChI=1S/C18H17N5O/c1-22-12-9-13-14(5-4-6-15(13)22)18(24)19-10-8-17-21-20-16-7-2-3-11-23(16)17/h2-7,9,11-12H,8,10H2,1H3,(H,19,24) |
InChI Key |
HOKAPPDKAIQSKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the triazolopyridine moiety and the carboxamide group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic properties.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often using reagents like halides or nucleophiles.
Cyclization: The formation of additional rings can be achieved through cyclization reactions, enhancing the compound’s structural complexity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or additional ring structures.
Scientific Research Applications
1-Methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound’s unique structure and properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include inhibition of kinase activity, disruption of cellular signaling, or induction of apoptosis in cancer cells. The exact mechanism depends on the specific biological context and the compound’s interactions with other molecules.
Comparison with Similar Compounds
1-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide ()
- Core structure : Replaces the indole with an indazole ring and introduces a 3-methyl-1,2,4-oxadiazole substituent at position 7 of the triazolo-pyridine.
- Linker : Shorter methylene (-CH2-) group instead of ethyl (-CH2CH2-).
- Implications : The oxadiazole may enhance metabolic stability, while the indazole’s nitrogen could alter hydrogen-bonding interactions with targets .
4-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide ()
- Substituents : Methoxy group at indole position 4 and a longer propyl linker (-CH2CH2CH2-).
- Molecular formula : C19H19N5O2 (molar mass 349.39 g/mol).
- The methoxy group could influence lipophilicity (logP) and membrane permeability .
Heterocyclic Variants with Modified Cores
Pyrazolo-Triazolo-Pyrimidines ()
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide ()
- Core structure : Pyrrole-carboxamide with imidazole and trifluoromethyl-pyridine substituents.
- Synthetic yield : 35% (lower than typical for carboxamide couplings).
- Physicochemical data : ESIMS m/z 392.2; HPLC purity 98.67%.
- Implications : The trifluoromethyl group enhances electronegativity and bioavailability, while the imidazole may confer metal-binding properties .
Pharmacologically Complex Derivatives ()
Compounds such as 3-((3R,4R)-4-methyl-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)piperidin-1-yl)-3-oxopropanenitrile () and 2-substituted-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines () incorporate bicyclic or polycyclic systems. These structures often target kinases or G-protein-coupled receptors (GPCRs) due to their rigid, planar architectures.
Comparative Analysis Table
Key Findings and Implications
Linker Flexibility : Ethyl and propyl linkers (vs. methylene) may improve binding to dynamic protein targets by allowing better spatial alignment .
Heterocyclic Influence: Indole vs.
Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl, oxadiazole) enhance metabolic stability and solubility .
Isomerization Risks : Pyrazolo-triazolo-pyrimidines () highlight the need for synthetic control to avoid undesired structural rearrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
